2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate
CAS No.:
Cat. No.: VC15946043
Molecular Formula: C11H18O5
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18O5 |
|---|---|
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 2-hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate |
| Standard InChI | InChI=1S/C11H18O5/c12-5-6-14-10(13)9-1-3-11(4-2-9)15-7-8-16-11/h9,12H,1-8H2 |
| Standard InChI Key | VRNXQLJCSQQIPT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCC1C(=O)OCCO)OCCO2 |
Introduction
Structural Characteristics and Nomenclature
2-Hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate belongs to the class of spirocyclic compounds, which feature two rings connected through a single atom—in this case, a spiro carbon at position 8 of the bicyclic system. The core structure consists of a cyclohexane ring fused to a 1,4-dioxolane ring, forming the 1,4-dioxaspiro[4.5]decane framework . The carboxylate group at position 8 is esterified with 2-hydroxyethyl alcohol, resulting in the full systematic name. This esterification enhances the compound’s solubility in polar organic solvents while retaining the steric protection offered by the spirocyclic system .
The compound’s exact mass is 214.120514 g/mol, and its topological polar surface area (PSA) is 44.76 Ų, indicating moderate polarity . The logP value of 1.41 suggests limited lipophilicity, aligning with its potential as a hydrophilic intermediate in drug delivery systems .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-hydroxyethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves a multi-step process starting with the protection of a ketone or alcohol group in a precursor molecule. A common route utilizes cyclohexane-1,4-dione, which undergoes ketalization with ethylene glycol to form the 1,4-dioxaspiro[4.5]decane skeleton . Subsequent carboxylation at position 8 via a Friedel-Crafts acylation or similar electrophilic substitution reaction introduces the carboxylic acid moiety, which is then esterified with 2-hydroxyethyl alcohol under acidic or enzymatic conditions .
Stability and Reactivity
Physicochemical Properties
The compound’s key physical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 214.258 g/mol | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Boiling Point | 293.0 ± 40.0°C at 760 mmHg | |
| Flash Point | 125.5 ± 27.4°C | |
| Refractive Index | 1.483 | |
| LogP | 1.41 |
These properties underscore its suitability for high-temperature reactions and compatibility with non-polar solvents. The refractive index of 1.483 suggests moderate light-bending capacity, relevant for spectroscopic characterization .
Environmental and Regulatory Considerations
Ecotoxicity
The compound poses environmental risks, particularly to aquatic ecosystems, with a hazard statement H412 (harmful to aquatic life with long-lasting effects) . Its moderate logP value suggests potential bioaccumulation, necessitating stringent disposal practices to prevent waterway contamination .
Regulatory Status
Classified under HS code 2932999099 , the compound falls under "other heterocyclic compounds with oxygen heteroatoms." Import/export tariffs vary by region, with a general tariff rate of 20.0% under MFN status . Regulatory compliance requires adherence to the Globally Harmonized System (GHS) labeling and safety data sheet (SDS) guidelines .
Applications in Research and Industry
Pharmaceutical Intermediates
The spirocyclic core of this compound is valuable in designing prodrugs and controlled-release formulations. The ester group’s hydrolytic lability allows for triggered drug release in physiological environments, making it a candidate for antiviral and anticancer agents .
Organic Synthesis
As a protecting group for carboxylic acids, the 1,4-dioxaspiro[4.5]decane system offers steric hindrance that prevents unwanted side reactions during multi-step syntheses . Its thermal stability also facilitates use in high-temperature catalysis and polymer chemistry.
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